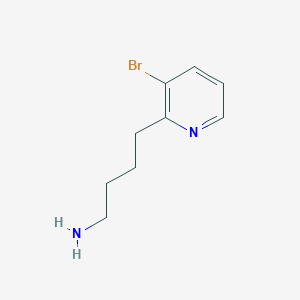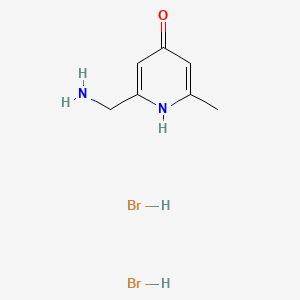
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is a chemical compound with a pyridine ring structure substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide typically involves the reaction of 2-(aminomethyl)-6-methylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process may involve the following steps:
Starting Material Preparation: 2-(aminomethyl)-6-methylpyridine is synthesized through a series of reactions starting from commercially available precursors.
Reaction with Hydrobromic Acid: The aminomethylpyridine is reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under reflux conditions.
Isolation and Purification: The resulting dihydrobromide salt is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the aminomethyl group at the 2-position.
4-Methylpyridine: Has a methyl group at the 4-position instead of the 6-position.
Uniqueness
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
特性
分子式 |
C7H12Br2N2O |
|---|---|
分子量 |
299.99 g/mol |
IUPAC名 |
2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
InChIキー |
RXQKBXNVOVOICA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(N1)CN.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


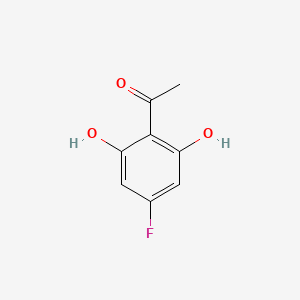
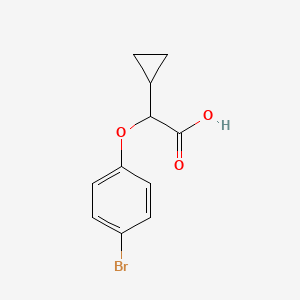
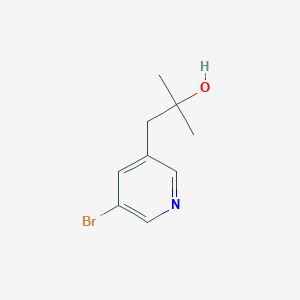
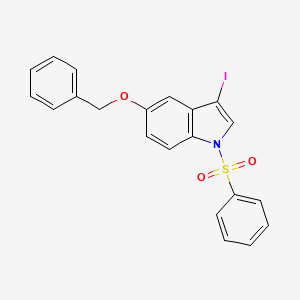
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)

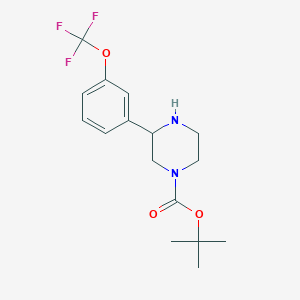


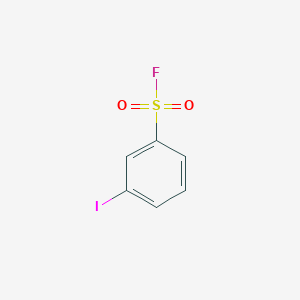
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)

